molecular formula C12H14N2O5 B1327997 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid CAS No. 942474-29-5

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

Cat. No. B1327997
CAS RN: 942474-29-5
M. Wt: 266.25 g/mol
InChI Key: XPWZWQDPXCVKOL-UHFFFAOYSA-N
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Description

The compound "4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid" is not directly discussed in the provided papers. However, related compounds and their chemical properties, synthesis, and potential applications in drug discovery are mentioned. For instance, the use of 4-nitrobenzoic acid derivatives in the synthesis of various heterocyclic scaffolds is highlighted, which is relevant to the analysis of the target compound . Additionally, the structural analysis of similar compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid

Scientific Research Applications

Synthesis and Structural Studies

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Sokolova et al. (1975) explored the synthesis and three-dimensional structures of benzoates and p-nitrobenzoates of substituted 4-hydroxypiperidines, which are closely related to this compound (Sokolova, Romanova, Malina, & Unkovskii, 1975). Additionally, Jedrzejas et al. (1995) focused on the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, providing insights into the molecular arrangement and hydrogen bonding patterns (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

Applications in Biotechnology and Medicine

The compound has been investigated for its potential in various biotechnological and medical applications. For instance, Wang et al. (2018) discussed the versatility of 4-Hydroxybenzoic acid, a compound structurally similar to this compound, in producing value-added bioproducts for applications in areas like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018). Moreover, D'angelo et al. (2008) studied the crystal structures, physico-chemical properties, and anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, providing a perspective on the therapeutic potential of such compounds (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).

Chemical Properties and Degradation

Research has also delved into the chemical properties and degradation pathways of related nitrobenzoic acids. For instance, Chong et al. (2016) reported on the degradation efficiency of 4-nitrobenzoic acid, a compound structurally similar to this compound, using ultrasound in the presence of zero-valence zinc, highlighting methods for environmental remediation (Chong, Song, Zhao, Zhang, & Li, 2016).

Analytical Applications

Freitas et al. (2014) conducted a study on 4-bromomethyl-3-nitrobenzoic acid, a related compound, focusing on its stability-indicating HPLC-UV determination. This highlights the analytical applications of such compounds in pharmaceutical and environmental analysis (de Freitas, Lages, Gonçalves, de Oliveira, & Vianna-Soares, 2014).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For instance, some piperidine derivatives have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

4-Hydroxypiperidine is classified as a flammable liquid (Category 2), and it can be harmful if swallowed or in contact with skin . It can also cause severe skin burns and eye damage .

Future Directions

The development of new piperidine derivatives and the exploration of their potential uses in medicine and other fields is an active area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZWQDPXCVKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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